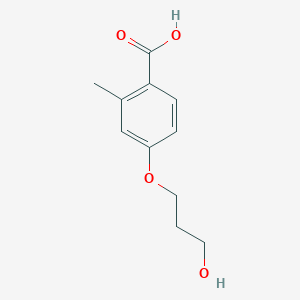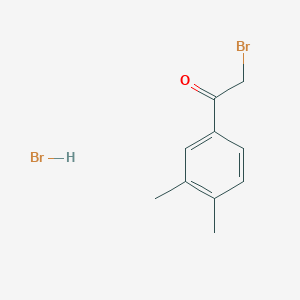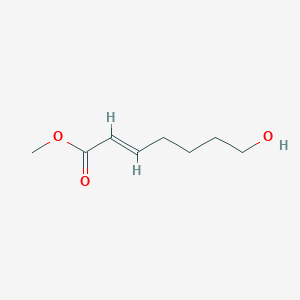
Methyl (E)-7-hydroxyhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is an organic compound with the molecular formula C8H14O3 It is a derivative of heptenoic acid, characterized by the presence of a hydroxyl group at the seventh position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- typically involves the esterification of 7-hydroxy-2-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
7-Hydroxy-2-heptenoic acid+MethanolAcid Catalyst2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)-+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Keto-2-heptenoic acid or 7-carboxy-2-heptenoic acid.
Reduction: 2-Heptanoic acid, 7-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxyl group and double bond.
(2E)-7-hydroxyhept-2-enoic acid: Similar structure but without the ester functional group.
Uniqueness
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+ |
InChI Key |
HTRKKPSHFJVHIR-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/CCCCO |
Canonical SMILES |
COC(=O)C=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
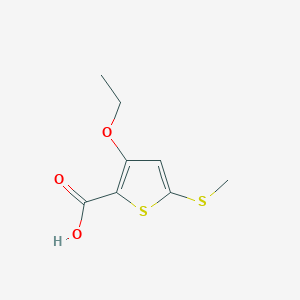
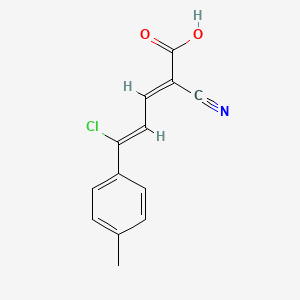

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)






